(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide
Description
(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide is a synthetic compound featuring a 4-oxo-4H-chromene (chromone) scaffold conjugated with a sulfamoyl-substituted benzo[d]thiazole moiety via a carboxamide linkage. The prop-2-yn-1-yl (propargyl) substituent on the benzothiazole nitrogen enhances electrophilicity and may influence pharmacokinetic properties such as metabolic stability. The sulfamoyl group at the 6-position of the benzothiazole contributes to solubility and hydrogen-bonding capacity, which are advantageous for drug-likeness.
Properties
IUPAC Name |
4-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c1-2-9-23-14-8-7-12(30(21,26)27)10-18(14)29-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)28-17/h1,3-8,10-11H,9H2,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGLWHQVNWJZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromone derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This article delves into the biological activities associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene core substituted with a sulfamoyl group and a propynyl moiety. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 399.45 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Research indicates that chromone derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which are involved in regulating physiological processes such as respiration and acid-base balance. Inhibitory activity against human isoforms hCA IX and hCA XII has been reported, with Ki values indicating potent inhibition .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells. The IC50 values ranged from 0.9 to 10 μM, suggesting significant potential as an anticancer agent .
- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties, showing effectiveness as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the chromone structure significantly affect biological activity:
- Substituent Effects : The presence of halogen substituents (e.g., fluorine) on the chromone nucleus enhances cytotoxicity.
- Amide Side Chain Variations : Different amide side chains have been tested, with certain hydrophilic groups exhibiting improved inhibitory effects on enzyme activity and enhanced cytotoxicity against cancer cells .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various chromone derivatives, the compound was found to induce apoptosis in treated cancer cells. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with concentrations as low as 5 μM.
Case Study 2: Enzyme Inhibition
A comparative study evaluated the inhibitory effects of several chromone derivatives on hCA IX. The compound exhibited a Ki value of 16.6 nM, making it one of the most potent inhibitors identified in this class .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Research indicates that compounds similar to (Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further antimicrobial studies.
-
Anticancer Properties
- Preliminary studies suggest that derivatives of chromene compounds can induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against various cancer types, particularly through mechanisms involving cell cycle arrest and apoptosis.
Table 1: Summary of Biological Activities
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be optimized for various applications in medicinal chemistry. Its complex structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity.
Comparison with Similar Compounds
Benzothiazole Carboxamide Derivatives
Compounds in this class share a benzothiazole core linked to carboxamide groups but differ in substituents and heterocyclic appendages. Key examples from include:
Comparison with Target Compound :
- The target compound replaces the thiazolidinone ring (in derivatives) with a sulfamoyl benzo[d]thiazole system. This substitution likely enhances hydrogen-bonding capacity and aqueous solubility due to the sulfamoyl group .
- The propargyl group in the target compound introduces alkyne functionality, which is absent in analogues. This group may participate in click chemistry for bioconjugation or improve membrane permeability .
Chromone-Based Derivatives
Chromone (4-oxo-4H-chromene) derivatives are highlighted in and . Examples include:
Comparison with Target Compound :
- The target compound retains the chromone scaffold but replaces the diazaphosphinane () or thiazolidinone () with a sulfamoyl benzothiazole. This structural variation may reduce redox activity compared to sulfur-rich analogues (e.g., compounds 2–4 in ) but improve target selectivity .
Thiadiazole and Thiazolo Derivatives
and describe compounds with thiadiazole or thiazolo motifs:
Comparison with Target Compound :
- The target compound’s benzo[d]thiazole system differs from the thiadiazole ring in , which may alter binding affinity to enzymatic targets (e.g., kinases or proteases).
Research Findings and Implications
Structural Activity Relationships (SAR)
- Electron-Withdrawing Groups : Halogenated aromatic rings (e.g., 4g, 4h in ) improve stability but reduce solubility. The target compound’s sulfamoyl group balances these effects .
- Heterocyclic Appendages : Thiadiazoles () and diazaphosphinanes () exhibit distinct electronic profiles compared to the benzothiazole in the target compound, influencing charge distribution and bioactivity .
Pharmacological Potential
- Anticancer Activity : Chromone-thiazole hybrids (e.g., ) are explored for cytotoxicity, possibly via topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
